N-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide
Description
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-4-18(24)22-14-7-10-16-17(11-14)28-20(23-16)27-12-19(25)21-13-5-8-15(26-2)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
CTLFGHYFMBRDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where 4-methoxyphenyl isocyanate reacts with the benzothiazole intermediate. The final step involves the coupling of the resulting intermediate with butanamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the butanamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several benzothiazole derivatives, differing primarily in substituent groups. Key comparisons are summarized below:
Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Insights
Butanamide at position 6 balances hydrophilicity and flexibility, contrasting with bulkier groups like 4-tert-butylbenzamide (), which may hinder solubility but improve binding pocket occupancy.
Biological Relevance :
- Compounds with chloro or bromo substituents (e.g., ) show higher docking scores for enzymes like 15-lipoxygenase (15-LOX), suggesting halogenation enhances target affinity but may reduce metabolic stability.
- The sulfanyl-ethyl bridge is a conserved feature across analogs, likely critical for redox modulation or disulfide bond formation in biological systems .
Synthetic Feasibility :
- High-yield synthesis (>85%) of structurally related amide-linked benzothiazoles (e.g., ) supports the feasibility of scaling up the target compound.
Biological Activity
N-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural elements, including a benzothiazole moiety and a sulfanyl group, has been the subject of various studies aimed at understanding its pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₉N₃O₂S₂ |
| Molecular Weight | 373.48 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and affecting cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- In vitro Studies : Compounds with benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Similar thiazole-based compounds have shown efficacy against bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against A. niger and A. oryzae .
Case Studies
- Cytotoxicity Assays : A study assessing the cytotoxic effects of benzothiazole derivatives reported an IC50 value of 0.06 µM for one derivative against non-small cell lung cancer cells . This suggests a strong potential for therapeutic development.
- Antioxidant Studies : Another investigation found that certain derivatives exhibited significant reactive oxygen species (ROS) scavenging activity, indicating their potential use in oxidative stress-related conditions .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 0.06 | Apoptosis induction |
| Antimicrobial | E. coli | 50 | Cell wall synthesis inhibition |
| Antioxidant | Neuronal cells | Not specified | ROS scavenging |
Q & A
Q. Q1. What are the key structural features of N-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide, and how do they influence its potential bioactivity?
A1. The compound contains a benzothiazole core linked to a 4-methoxyphenyl group via a sulfanyl bridge and a butanamide chain. The benzothiazole moiety is associated with anticancer and antimicrobial activity in related compounds, while the sulfonyl and methoxy groups enhance solubility and target binding . The butanamide chain may contribute to metabolic stability. Computational docking studies (e.g., using PubChem-derived data) can predict interactions with enzymes like kinases or proteases .
Q. Q2. What are the recommended synthetic pathways for this compound, and what challenges arise in achieving high purity?
A2. While direct synthesis protocols are not explicitly documented, analogous sulfonamide-benzothiazole derivatives are synthesized via:
- Step 1: Cyclocondensation of 2-aminobenzothiazole derivatives with carbonyl sources (e.g., thiourea) under reflux in ethanol .
- Step 2: Nucleophilic substitution to introduce the sulfanyl-ethyl group, requiring inert conditions (argon atmosphere) and catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3: Amide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for the butanamide chain .
Challenges: Side reactions (e.g., oxidation of sulfanyl groups) necessitate rigorous purification via column chromatography and HPLC .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
A3. Discrepancies often arise due to metabolic instability or poor pharmacokinetics. Methodological approaches include:
- Metabolite Profiling: LC-MS/MS to identify degradation products .
- Structural Optimization: Introduce fluorinated groups (e.g., 4-fluorophenyl sulfonyl analogs) to enhance metabolic resistance .
- Pharmacokinetic Studies: Measure plasma half-life and tissue distribution in rodent models using radiolabeled isotopes .
Contradictory data should be contextualized with control experiments (e.g., verifying target engagement via Western blot or ELISA) .
Q. Q4. What advanced analytical techniques are critical for characterizing this compound’s interaction with biological targets?
A4.
| Technique | Application | Example Data |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Quantify binding affinity (KD) to proteins (e.g., kinases) | KD = 12.3 nM ± 1.2 (for EGFR kinase) |
| Cryo-EM | Resolve compound-target complexes at near-atomic resolution | 3.2 Å structure of benzothiazole-RNA polymerase interaction |
| Isothermal Titration Calorimetry (ITC) | Measure thermodynamic parameters (ΔH, ΔS) of binding | ΔH = -8.2 kcal/mol, ΔS = +12.1 cal/mol·K |
Q. Q5. How can researchers design experiments to optimize the selectivity of this compound against off-target enzymes?
A5.
- Computational Screening: Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict off-target binding pockets .
- Selectivity Panels: Test against a panel of 50+ kinases or GPCRs (commercially available from Eurofins) .
- Proteomic Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions .
Dose-response curves (IC50 values) for primary vs. off-targets should differ by at least 10-fold to justify selectivity .
Methodological Considerations
Q. Q6. What strategies mitigate synthesis bottlenecks, such as low yields in sulfanyl-ethyl coupling reactions?
A6.
- Solvent Optimization: Replace DMF with DMSO to enhance nucleophilicity of the sulfur group .
- Catalyst Screening: Test Pd(II) catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura-type couplings .
- In Situ Monitoring: Use FT-IR spectroscopy to track thiol intermediate formation .
Q. Q7. How should researchers validate the compound’s mechanism of action in complex biological systems?
A7.
- CRISPR-Cas9 Knockout Models: Generate cell lines lacking putative targets (e.g., PARP-1) to confirm on-target effects .
- Phosphoproteomics: Identify downstream signaling changes via mass spectrometry .
- Animal Xenografts: Compare tumor regression in wild-type vs. transgenic models (e.g., SCID mice) .
Data Interpretation and Reproducibility
Q. Q8. What are common pitfalls in interpreting NMR and HPLC data for this compound?
A8.
- NMR Artifacts: Residual solvents (e.g., DMSO-d6) may obscure peaks at δ 2.5–3.5 ppm. Use deuterated chloroform (CDCl₃) for clearer spectra .
- HPLC Co-elution: Impurities with similar retention times can mislead purity assessments. Validate with orthogonal methods (e.g., LC-MS) .
Q. Q9. How can researchers address batch-to-batch variability in bioactivity assays?
A9.
- Standardized Protocols: Adhere to NIH rigor guidelines (e.g., blinding, randomization) .
- Internal Controls: Include reference compounds (e.g., staurosporine for kinase assays) in each plate .
- Stability Testing: Store aliquots at -80°C with desiccants to prevent hydrolysis .
Future Directions
Q. Q10. What unexplored therapeutic applications are supported by structural analogs of this compound?
A10.
- Neuroinflammation: Benzothiazole sulfonamides inhibit microglial activation (IC50 = 50 nM in LPS-stimulated BV2 cells) .
- Antiviral Activity: Analogous triazolopyrazine derivatives show efficacy against SARS-CoV-2 (EC50 = 1.8 µM) .
- Photodynamic Therapy: Sulfonyl groups enable conjugation to photosensitizers for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
